(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a naphthalene moiety, and a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzylthio group and the naphthalene moiety. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the imidazole ring.
Attachment of the naphthalene moiety: This can be done through a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, thiols, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins. The benzylthio group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- (1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone
Uniqueness
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is unique due to its combination of an imidazole ring, a naphthalene moiety, and a benzylthio group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in different scientific fields further highlight its uniqueness.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)23-14-13-22-21(23)25-15-16-7-2-1-3-8-16/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGZSZWJVZHPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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